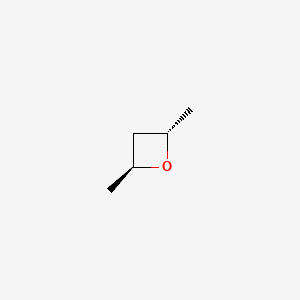

trans-2,4-Dimethyloxetane

Description

Structure

3D Structure

Properties

CAS No. |

29424-94-0 |

|---|---|

Molecular Formula |

C5H10O |

Molecular Weight |

86.13 g/mol |

IUPAC Name |

(2S,4S)-2,4-dimethyloxetane |

InChI |

InChI=1S/C5H10O/c1-4-3-5(2)6-4/h4-5H,3H2,1-2H3/t4-,5-/m0/s1 |

InChI Key |

KPPWZEMUMPFHEX-WHFBIAKZSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H](O1)C |

Canonical SMILES |

CC1CC(O1)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Trans 2,4 Dimethyloxetane and Analogous Oxetanes

Strategies for Stereoselective Oxetane (B1205548) Ring Construction

The kinetic and thermodynamic challenges associated with forming a strained four-membered ring necessitate sophisticated synthetic approaches. acs.orgbeilstein-journals.org The development of stereoselective methods is paramount for accessing specific isomers like the trans-2,4-disubstituted pattern, which is critical for applications in drug discovery and materials science.

Diastereoselective Synthesis of 2,4-Disubstituted Oxetanes

Achieving diastereoselectivity in the synthesis of 2,4-disubstituted oxetanes, such as the trans and cis isomers of 2,4-dimethyloxetane (B180638), often relies on substrate control, where the stereochemistry of the starting material dictates the stereochemical outcome of the cyclization.

| Starting Diol | Intermediate | Final Oxetane | Diastereomeric Outcome |

| syn-1,3-diol | anti-acetoxybromide | trans-2,4-disubstituted oxetane | Stereospecific |

| anti-1,3-diol | syn-acetoxybromide | cis-2,4-disubstituted oxetane | Stereospecific |

Another approach involves the diastereoselective synthesis of 3-methylene 2,4-disubstituted oxetane Michael acceptors, as reported by Ho and Li. doi.org This method utilizes a sequence involving deprotonation of a γ-allyloxy vinylogous urethane, Michael addition, and a Cope elimination to yield the target oxetanes. thieme-connect.comdoi.org Furthermore, chemoenzymatic methods have been established for the asymmetric synthesis of 1,3-diols which serve as precursors for 2,4-disubstituted aryloxetanes, providing a route to specific diastereomers. dntb.gov.ua

Enantioselective Approaches to Chiral Oxetanes

The synthesis of non-racemic chiral oxetanes is of high importance. Several enantioselective strategies have been developed, including kinetic resolution, desymmetrization of prochiral substrates, and the use of chiral catalysts or starting materials.

One established method involves the enantioselective reduction of β-halo ketones using a chiral reducing agent, followed by intramolecular Williamson etherification. Soai and co-workers reported the synthesis of 2-aryl-substituted oxetanes with high enantiomeric excess using a catalyst generated from lithium borohydride (B1222165) and a chiral ligand. acs.org

A powerful modern approach is the desymmetrization of prochiral oxetanes. Chiral phosphoric acids have been successfully employed as catalysts for the enantioselective desymmetrization of 3-substituted oxetanes through intramolecular ring-opening by a pendant alcohol, affording chiral 1,4-dioxanes and other oxa-heterocycles with excellent enantioselectivity. organic-chemistry.orgthieme-connect.com

More recently, biocatalysis has emerged as a potent tool. A unique halohydrin dehalogenase has been discovered and engineered to catalyze the enantioselective formation of chiral oxetanes. nih.gov This biocatalytic platform shows high efficiency and enantioselectivity, offering a green and scalable alternative to traditional synthetic methods. nih.gov

Iridium-catalyzed enantioselective C-C coupling of primary alcohols with vinyl epoxides provides another route to chiral oxetanes, specifically those bearing all-carbon quaternary stereocenters. nih.gov Additionally, the use of naturally chiral starting materials, such as sugars, can be used to diastereoselectively form enantioenriched oxetanes. illinois.edu

| Enantioselective Method | Catalyst/Reagent | Substrate Type | Key Feature |

| Ketone Reduction/Cyclization | Chiral reducing catalyst (e.g., from LiBH4) | β-halo ketones | Enantioselective reduction sets stereocenter |

| Desymmetrization | Chiral Phosphoric Acid (CPA) | Prochiral 3-substituted oxetanes | Catalytic enantioselective ring-opening |

| Biocatalysis | Engineered Halohydrin Dehalogenase | Dihaloalkanes | High enantioselectivity and scalability |

| Iridium Catalysis | Chiral Iridium Complex | Primary alcohols, vinyl epoxides | Forms all-carbon quaternary stereocenters |

| Chiral Pool Synthesis | Sugars | N/A | Utilizes inherent chirality of starting material |

Ring-Forming Cyclization Reactions

The formation of the oxetane ring via intramolecular cyclization is a fundamental and widely used strategy. These reactions typically involve the formation of a C-O bond to close the four-membered ring.

The most common method for oxetane synthesis is the intramolecular Williamson etherification, which involves the cyclization of a 1,3-halohydrin or a related substrate with a leaving group at one end and an alkoxide at the other. thieme-connect.de This reaction proceeds via an SN2 mechanism. From a kinetic standpoint, this cyclization is classified as a 4-exo-tet process. According to Baldwin's rules, this is the least favored of the small ring-forming exo-tet cyclizations (n ≤ 7), which accounts for the inherent difficulty in forming the oxetane ring compared to its five- and six-membered counterparts, tetrahydrofuran (B95107) and tetrahydropyran. acs.orgbeilstein-journals.org The successful formation of the ring often requires the use of strong bases and good leaving groups to overcome the kinetic barrier and minimize competing side reactions like Grob fragmentation. beilstein-journals.org

Mechanistic studies of Lewis acid-catalyzed epoxide-opening cyclizations have also been conducted. These investigations suggest that the reaction can proceed through an SN1-type mechanism involving the formation of an oxetane carbocation intermediate. beilstein-journals.org In other specialized systems, such as the reaction of α-imino carbenes with oxetanes, the mechanism is believed to involve the formation of a highly reactive, ring-strained oxonium ylide intermediate which then undergoes rearrangement or further reaction. scispace.com

The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a highly atom-economical method for the direct synthesis of oxetanes. magtech.com.cnbeilstein-journals.orgmdpi.com Traditionally, this reaction required high-energy UV light to excite the carbonyl compound, limiting its functional group tolerance and scalability. chemrxiv.org

Recent advances have focused on harnessing visible light to drive this transformation, making it more accessible and safer. One strategy involves using a visible-light-absorbing photocatalyst, such as an iridium complex, to activate the carbonyl substrate via triplet energy transfer. chemrxiv.org This allows the reaction to proceed under mild conditions with blue light irradiation. beilstein-journals.orgchemrxiv.org This approach has been successfully applied to a variety of aryl glyoxylates and various di-, tri-, and tetrasubstituted alkenes, including cyclic and acyclic vinyl ethers. chemrxiv.org

Another innovative approach utilizes copper(I) catalysis to enable the intermolecular [2+2] cycloaddition of challenging alkyl ketones with olefins like norbornene. escholarship.org Mechanistic studies suggest the in-situ formation of a copper-norbornene complex which, upon irradiation, undergoes a metal-to-ligand charge transfer (MLCT) event to facilitate the oxetane formation. escholarship.org These methodologies expand the scope of the Paternò-Büchi reaction, allowing for the synthesis of a wider range of functionalized oxetanes under milder conditions. beilstein-journals.orgchemrxiv.orgescholarship.org

The intramolecular electrophilic halocyclization of homoallylic alcohols is a viable, though historically less common, strategy for constructing the oxetane ring. acs.org This reaction involves the activation of the alkene by an electrophilic halogen source, followed by nucleophilic attack by the pendant hydroxyl group.

Common reagents for this transformation include N-halosuccinimides, such as N-bromosuccinimide (NBS), and iodine-based reagents. acs.org For instance, the treatment of a homoallylic alcohol with NBS can induce a 4-exo-trig cyclization to furnish the corresponding bromo-substituted oxetane. acs.org Iodine-mediated cyclizations are also effective and have been used in the synthesis of medicinally relevant compounds. thieme-connect.de

Diastereoselectivity can be achieved by using chiral auxiliaries. For example, an Evans auxiliary attached to the substrate can direct the facial selectivity of the cyclization, leading to the formation of enantioenriched halogenated oxetanes. thieme-connect.deillinois.edu More recently, fluorocyclization reactions of substrates like 2-azidoallyl alcohols have been developed using reagents such as difluoroiodobenzene, generated in situ, expanding the range of accessible halogenated oxetanes. doi.org

C-H Functionalization Based Cyclization Routes from Alcohol Substrates

The direct conversion of C-H bonds in alcohol substrates into C-O bonds for the formation of the oxetane ring represents a highly efficient and atom-economical synthetic strategy. beilstein-journals.orgacs.orgnih.gov This approach circumvents the need for pre-functionalized starting materials, offering a streamlined route to these valuable heterocycles. acs.orgnih.gov

Recent methodologies have demonstrated the direct conversion of unmodified sp³ alcohols into oxetanes under mild conditions. beilstein-journals.orgnih.gov One such approach involves a visible-light-mediated process that couples Williamson etherification with alcohol C-H functionalization. beilstein-journals.org This strategy can be initiated from simple primary or secondary alcohols and demonstrates broad functional group tolerance, making it suitable for the late-stage functionalization of complex molecules. beilstein-journals.orgacs.org The mechanism is proposed to involve the generation of a radical at the α-position to the alcohol via a hydrogen atom transfer (HAT) process. acs.orgnih.gov This radical then adds to an alkene, followed by an in-situ cyclization to yield the oxetane ring. acs.org

For instance, a versatile and practical methodology utilizes a photocatalytic approach where an iridium-based photocatalyst, upon irradiation with visible light, facilitates the generation of an α-hydroxyalkyl radical from an alcohol substrate. acs.orgnih.gov This radical then engages with a vinyl sulfonium (B1226848) salt, leading to an intermediate that cyclizes to form the desired oxetane. acs.org The reaction conditions are notably mild and have been successfully applied to complex molecules, including steroids like testosterone, converting them to bioactive oxetane derivatives in a single step. acs.orgnih.govworktribe.com

The table below summarizes key aspects of a photocatalytic C-H functionalization approach for oxetane synthesis. acs.orgnih.gov

| Catalyst System | Reactants | Key Features | Ref. |

| Iridium photocatalyst or Organic photocatalyst (4CzIPN) | Alcohol, Vinyl sulfonium salt | Mild reaction conditions, High functional group tolerance, Applicable to late-stage functionalization | acs.orgnih.gov |

This method's applicability to a range of alcohol substrates, including cyclic and acyclic secondary alcohols as well as primary alcohols, underscores its versatility in generating structurally diverse oxetanes. acs.orgworktribe.com

Derivatization and Functionalization of Preformed Oxetane Scaffolds

Beyond the de novo synthesis of the oxetane ring, the functionalization of pre-existing oxetane building blocks is a critical strategy for creating diverse molecular architectures. acs.orgnih.gov This approach allows for the introduction of various substituents onto the oxetane core, enabling fine-tuning of molecular properties.

Achieving regioselectivity in the functionalization of unsymmetrically substituted oxetanes, such as 2,4-disubstituted derivatives, is a significant synthetic challenge. The directing ability of existing substituents plays a crucial role in determining the outcome of these reactions.

For 2-aryloxetanes, the aryl group can direct lithiation to the ortho position of the aryl ring, enabling subsequent functionalization at that site. acs.org Additionally, the oxetane oxygen can direct functionalization to the C2 position. acs.org The regioselective ring-opening of 2-aryl-substituted oxetanes can also be achieved using aryl borates under mild, neutral conditions, providing access to β-aryloxy alcohols. acs.org

Radical-mediated C-H functionalization at the C2 position of the oxetane ring has also been reported. utexas.eduresearchgate.net Decatungstate photocatalysis can selectively generate an α-oxy radical at the 2-position, which can then be trapped by electron-poor olefins to yield 2-substituted oxetanes. researchgate.net This method has shown good chemoselectivity, even in the presence of other potentially reactive functional groups. researchgate.net

The inherent ring strain of the oxetane moiety, comparable to that of epoxides, can be harnessed as a driving force in synthetic transformations. researchgate.netnih.govresearchgate.netthieme-connect.comresearchgate.net This principle is central to strain-release driven modular synthesis, which allows for the construction of complex molecules from simple oxetane precursors.

A recent and powerful example is the two-step modular synthesis of amino-oxetanes, which are valuable as amide bioisosteres in drug discovery. nih.govresearchgate.netthieme-connect.comresearchgate.net This method starts with the commercially available oxetan-3-one. nih.govthieme-connect.com The enhanced reactivity of the keto group is exploited to form a stable amine-benzotriazole intermediate. nih.govresearchgate.net These "spring-loaded" adducts then react with a wide array of organometallic reagents under mild conditions, leading to a diverse range of 3-amino-3-substituted oxetanes in good to high yields. nih.govresearchgate.net The simplicity and broad applicability of this method facilitate the synthesis of derivatives that were previously difficult to access. nih.govresearchgate.netresearchgate.net

This modular approach has also been extended to cross-coupling reactions. By utilizing an oxetanyl amino acid building block, a variety of oxetane scaffolds with broad functional group tolerance can be rapidly accessed through a photoredox/nickel-catalyzed cross-coupling manifold. acs.org

Late-stage functionalization (LSF) involves introducing chemical modifications at a late step in a synthetic sequence, which is particularly valuable in drug discovery for rapidly generating analogs of a lead compound. acs.orgchemrxiv.org The oxetane ring itself can be a target for LSF, or it can be installed onto a complex molecule in a final step. acs.orgchemrxiv.org

The C-H functionalization methods discussed previously are well-suited for LSF. acs.orgnih.govworktribe.com For example, the photocatalytic conversion of complex alcohols, such as the natural product pregnenolone (B344588) and the drug molecule testosterone, into their corresponding oxetane derivatives highlights the power of this approach for LSF. acs.orgworktribe.com

Furthermore, direct C-H activation on the oxetane ring itself offers another avenue for LSF. utexas.edu Iridium-catalyzed C-H amination has been successfully applied to complex molecules containing a strained oxetane ring, such as in derivatives of Paclitaxel, demonstrating high yields and functional group tolerance. chemrxiv.org This indicates that the oxetane motif is stable under these catalytic conditions and can be present in substrates undergoing LSF at other positions.

Elucidation of Reactivity and Reaction Mechanisms of Trans 2,4 Dimethyloxetane

Ring-Opening Reactions and Associated Mechanisms

The significant ring strain of the oxetane (B1205548) ring, estimated to be around 106 kJ/mol, is a primary driving force for its ring-opening reactions. researchgate.net This strain energy is slightly less than that of epoxides but considerably higher than that of larger cyclic ethers like tetrahydrofuran (B95107), making oxetanes susceptible to cleavage under various conditions. researchgate.net

Acid-Catalyzed Ring-Opening Pathways

In the presence of protic or Lewis acids, the oxetane ring of trans-2,4-dimethyloxetane can be activated towards nucleophilic attack. The general mechanism commences with the protonation or coordination of the Lewis acid to the oxygen atom of the oxetane. This initial step enhances the electrophilicity of the ring carbons and weakens the C-O bonds.

The subsequent nucleophilic attack can, in principle, occur at either C2 or C4. For this compound, the substitution pattern dictates the regioselectivity of the ring-opening. The transition state for this process has significant carbocationic character. Therefore, the attack will preferentially occur at the carbon atom that can better stabilize a positive charge. In this case, both C2 and C4 are secondary carbons. The reaction proceeds via an SN2-like mechanism with significant SN1 character, leading to a mixture of products depending on the nature of the nucleophile and the reaction conditions.

The stereochemistry of the acid-catalyzed ring-opening is influenced by the concertedness of the nucleophilic attack. A high degree of SN2 character will lead to inversion of configuration at the attacked carbon center. However, the development of significant carbocationic character can lead to a loss of stereospecificity. Studies on analogous substituted oxetanes have shown that the stereochemical outcome can be complex, often resulting in a mixture of syn and anti-addition products. acs.org

Table 1: Key Features of Acid-Catalyzed Ring-Opening of this compound

| Feature | Description |

| Initiation | Protonation or Lewis acid coordination to the oxetane oxygen. |

| Mechanism | SN2-like with significant SN1 character. |

| Regioselectivity | Attack occurs at the more substituted carbon that can better stabilize a positive charge. In this symmetrical case, a mixture is possible. |

| Stereochemistry | Predominantly inversion of configuration, though loss of stereospecificity can occur. |

| Products | Diols, halo-alcohols, or other functionalized 1,3-disubstituted propanes, depending on the nucleophile. |

Nucleophilic Ring-Opening Reactions

Direct ring-opening of oxetanes by nucleophiles without acid catalysis is also possible, particularly with strong nucleophiles. The reaction proceeds via a classical SN2 mechanism, where the nucleophile attacks one of the electrophilic carbon atoms of the oxetane ring, leading to the cleavage of a C-O bond.

In the case of this compound, the nucleophilic attack will occur at either the C2 or C4 position. Due to the steric hindrance posed by the methyl groups, the accessibility of these sites to the incoming nucleophile is a crucial factor. The reaction is expected to proceed with a complete inversion of stereochemistry at the site of attack, a hallmark of the SN2 mechanism. For instance, attack at C2 would invert its configuration, leading to a specific diastereomeric product.

The reactivity of the oxetane ring towards nucleophiles is generally lower than that of the more strained epoxide ring. researchgate.net Therefore, forcing conditions such as higher temperatures or the use of highly reactive nucleophiles may be necessary to achieve efficient ring-opening.

Photochemical Cleavage Mechanisms of Oxetanes

The photochemical behavior of oxetanes involves the absorption of ultraviolet light, leading to electronically excited states that can undergo ring cleavage. The specific pathway of cleavage, whether C-C or C-O bond scission, is dependent on the nature of the excited state.

Upon direct photolysis, oxetanes are promoted to an excited singlet state (S₁). From this state, the molecule can undergo intersystem crossing (ISC) to a triplet state (T₁) or react directly from the S₁ state. Research on related oxetanes has shown that direct photolysis often leads to cleavage from the S₁ state. vaia.com

The cleavage can occur via two primary pathways:

C-O Bond Cleavage: This pathway leads to the formation of a 1,4-diradical. For this compound, this would result in a diradical that can subsequently fragment into an alkene and a carbonyl compound.

C-C Bond Cleavage: This pathway, also proceeding through a diradical intermediate, results in the formation of different fragmentation products.

In the presence of a triplet sensitizer, the oxetane can be excited to its T₁ state. The cleavage from the triplet state often follows a different regioselectivity compared to the singlet state. Studies on the unimolecular reactions of 2,4-dimethyloxetanyl radicals have provided insights into the decomposition pathways following initial bond cleavage, which are relevant to the fragmentation of the diradicals formed photochemically. acs.orgcore.ac.uk

The stereochemistry of the starting oxetane can influence the photochemical outcome. The trans relationship of the methyl groups in this compound will affect the conformation of the resulting diradical intermediates and, consequently, the stereochemistry of the final products. While specific studies on the stereodiscrimination in the photochemical cleavage of this compound are not extensively documented, general principles of photochemistry suggest that the stereochemical information can be either retained or lost depending on the lifetime and dynamics of the intermediate diradicals.

Polymerization Behavior of Oxetane Monomers, with Specific Reference to this compound Precursors

Oxetanes can undergo cationic ring-opening polymerization to form polyethers. tandfonline.com The driving force for this polymerization is the relief of ring strain. The polymerization is typically initiated by strong electrophiles, such as Lewis acids (e.g., BF₃·OEt₂) or onium salts. tandfonline.com

The mechanism of cationic polymerization of oxetanes involves three main steps: initiation, propagation, and termination.

Initiation: The initiator generates a cationic species that attacks the oxygen atom of the oxetane ring, forming a tertiary oxonium ion.

Propagation: The propagation step involves the nucleophilic attack of a monomer molecule on one of the α-carbons of the activated oxonium ion. This results in the opening of the ring and the regeneration of an oxonium ion at the end of the growing polymer chain. This process repeats, leading to the formation of a polyether chain. For this compound, the attack of the incoming monomer will occur with inversion of configuration at the attacked carbon center. The stereochemistry of the resulting polymer will depend on the stereoregularity of this propagation step.

Termination: Termination can occur through various mechanisms, including reaction with impurities, chain transfer to monomer, or combination with a counter-ion.

The presence of the two methyl groups in this compound will influence its polymerization behavior. The substituents can affect the nucleophilicity of the oxygen atom and the steric hindrance at the α-carbons, thereby influencing the rates of initiation and propagation. While there is limited specific data on the polymerization of this compound itself, studies on other substituted oxetanes, such as 3,3-dimethyloxetane (B1346095), have shown that they readily undergo cationic polymerization. scispace.com

Table 2: Mechanistic Steps in the Cationic Polymerization of this compound

| Step | Description |

| Initiation | Formation of a tertiary oxonium ion by reaction with a cationic initiator. |

| Propagation | Nucleophilic attack of a monomer on the activated oxonium ion, leading to ring-opening and chain growth. Proceeds with inversion of configuration. |

| Termination | Chain-terminating reactions, such as reaction with counter-ions or impurities. |

| Resulting Polymer | Polyether with a repeating unit derived from the this compound monomer. |

Cationic Ring-Opening Polymerization (CROP)

The initiation of CROP of oxetanes involves the formation of a tertiary oxonium ion. This can be achieved through various initiators. Protic acids, such as HBF₄ or HPF₆, can directly protonate the oxygen atom of the oxetane ring. Lewis acids, like BF₃, SbF₅, or AlCl₃, typically require a co-initiator, often water or an alcohol, to generate a protonic acid that initiates polymerization. The efficacy of the initiator is dependent on its ability to generate a stable carbocation or, more accurately, a propagating oxonium ion, and the nucleophilicity of the counter-ion. A less nucleophilic counter-ion is preferred to minimize termination reactions.

For substituted oxetanes like this compound, the initiation rate can be influenced by steric hindrance around the oxygen atom. However, the electron-donating effect of the two methyl groups enhances the basicity of the oxygen atom, facilitating its protonation or coordination to a Lewis acid. It has been noted that the initiation rates for oxetanes can be slower than their propagation rates. gatech.edu

Propagation in the CROP of this compound proceeds via an Sₙ2-type nucleophilic attack of the oxygen atom of an incoming monomer on one of the α-carbon atoms of the activated, propagating oxonium ion. This attack results in the opening of the oxetane ring and the regeneration of the oxonium ion at the chain end. Theoretical studies on unsubstituted oxetane show that the polymerization is driven by the continuous attack of the oxygen atom of an oxetane molecule on a carbon atom of the oxetane cation. rsc.orgrsc.org The energy barrier for this process is relatively low, allowing for rapid chain growth. rsc.orgrsc.org Oxetanes, in general, exhibit faster propagation rates compared to epoxides. gatech.edu

Termination reactions can occur through various mechanisms, including reaction with the counter-ion (ion collapse), impurities (like water), or by chain transfer to the monomer or polymer. The stability of the propagating species is crucial, and factors that favor a more stable oxonium ion and a less reactive counter-ion will lead to higher molecular weight polymers.

Achieving a controlled and living polymerization of this compound, where termination and chain transfer reactions are effectively suppressed, is a significant objective. In a living polymerization, the propagating chains remain active indefinitely in the absence of terminating agents. This allows for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low dispersity), and the ability to form block copolymers.

For oxetanes, living cationic polymerization can be achieved under specific conditions, such as low temperatures, use of non-nucleophilic counter-ions, and high-purity reagents and solvents. While specific studies detailing the living polymerization of this compound are not abundant, the general principles for oxetanes apply. The key is to maintain a dynamic equilibrium between dormant and active species, which can be facilitated by certain initiator systems.

The choice of solvent plays a critical role in CROP, influencing both the rate of polymerization and the stability of the propagating cationic species. wikipedia.org The polarity of the solvent can affect the solvation of the ionic species, thereby influencing the ion-pair equilibrium. wikipedia.org Theoretical studies on the polymerization of oxetane have been conducted in solvents such as tetrahydrofuran (THF) and dichloromethane (B109758) (DCM). rsc.orgrsc.orgresearchgate.net These studies indicate that the solvent can affect the system's energy and the activation energy of each step in the polymerization process. researchgate.net Generally, solvents with higher polarity can better solvate the separated ions, potentially leading to a faster propagation rate. However, the solvent must not be nucleophilic enough to react with the propagating center, which would lead to termination.

Table 1: Solvent Effects on Oxetane Polymerization

| Solvent | Polarity | General Effect on CROP |

|---|---|---|

| Dichloromethane (DCM) | Polar | Favors solvated ions, can increase propagation rate. |

| Tetrahydrofuran (THF) | Moderately Polar | Can act as a nucleophile, potentially leading to termination. |

This table presents generalized effects of solvents on oxetane polymerization and may vary based on specific reaction conditions.

A common feature of ring-opening polymerization of cyclic monomers is the formation of cyclic oligomers. In the CROP of oxetanes, these are formed through a "backbiting" reaction, where the propagating chain end attacks a repeating unit within the same chain, leading to the formation of a cyclic species and the regeneration of the active center. The size of the resulting cyclic oligomers is determined by the thermodynamics and kinetics of the cyclization reaction. For oxetanes, the formation of cyclic dimers, trimers, and tetramers is often observed. The relative amount of cyclic oligomers versus linear polymer is dependent on monomer concentration, temperature, and the specific initiator and solvent system used.

Anionic and Coordination Ring-Opening Polymerization

In contrast to the well-documented cationic polymerization, the anionic and coordination ring-opening polymerization of this compound is not well-established in scientific literature. Anionic polymerization of oxetane itself is difficult due to the high stability of the resulting alkoxide, which is not a sufficiently strong nucleophile to attack another oxetane monomer. The electron-donating methyl groups in this compound would further decrease the electrophilicity of the ring carbons, making nucleophilic attack even less favorable.

Similarly, coordination polymerization, which often involves organometallic catalysts, has been extensively studied for other cyclic ethers like epoxides, but detailed research on the coordination polymerization of this compound is scarce.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| HBF₄ (Fluoroboric acid) |

| HPF₆ (Hexafluorophosphoric acid) |

| BF₃ (Boron trifluoride) |

| SbF₅ (Antimony pentafluoride) |

| AlCl₃ (Aluminum chloride) |

| Water |

| Tetrahydrofuran (THF) |

Catalyst Design and Performance for Oxetane Polymerization

The cationic ring-opening polymerization of oxetanes is initiated by a variety of catalysts, primarily Lewis acids, but also trialkyl oxonium salts and carbocationic salts. wikipedia.org Strong protic acids are generally less effective as they can generate unreactive secondary oxonium ions. wikipedia.org However, superacids like HSO₃F are effective initiators. wikipedia.org

Catalyst systems for oxetane polymerization are diverse, ranging from simple acidic compounds to complex coordination catalysts.

Lewis Acids and Protic Acids : Systems such as BF₃ etherate and strong acids (H₂SO₄) are suitable for initiating polymerization. nih.gov Heteropolyacids have also been demonstrated as effective solid acid catalysts for the cationic ring-opening polymerization of substituted oxetanes, such as 3-ethyl-3-phenoxymethyloxetane, yielding the corresponding polyether. researchgate.net

Organometallic Catalysts : A triisobutylaluminium–water (TIBA–water) system has been used for the polymerization of oxetanes with electron-donor substituents. nih.gov The catalytic process involves the formation of a catalyst-catalyst complex that acts as a strong acid initiator. nih.gov Novel initiating systems combining onium salts (e.g., quaternary ammonium (B1175870) halides) with bulky organoaluminum diphenolates have been shown to induce living coordinate anionic polymerization of oxetane, producing polyethers with a narrow molecular weight distribution. acs.org Zirconium (IV) catalysts have been developed for the ring-opening copolymerization of oxetane with anhydrides to produce poly(ester-alt-ethers). acs.org

Clay-Based Catalysts : Proton-exchanged montmorillonite (B579905) clay, an inexpensive and non-toxic solid catalyst, has been shown to be effective for the ring-opening polymerization of oxetane via a cationic mechanism. researchgate.net The catalytic activity stems from both Brønsted and Lewis acid sites on the clay's surface. researchgate.net Similarly, silicate (B1173343) gels of rare earth metals like yttrium and neodymium also catalyze the reaction. researchgate.net

The performance of these catalysts varies significantly. For instance, the molecular weight of poly(BAMO) and poly(AMMO) can range from 500–5,000 g/mol with BF₃ diethyl ether adduct to as high as 2 x 10⁵–1 x 10⁶ g/mol when using triisobutylaluminium. nih.gov

Table 1: Overview of Catalyst Systems for Oxetane Polymerization

| Catalyst Type | Specific Examples | Mechanism Type | Key Performance Characteristics |

| Protic/Lewis Acids | H₂SO₄, BF₃·OEt₂, Heteropolyacids | Cationic | Widely applicable; can produce polymers of varying molecular weights. nih.govresearchgate.net |

| Organometallic | TIBA–water, Zr(IV) complexes | Coordination/Ionic | High molecular weight polymers; enables controlled polymerization and copolymerization. nih.govacs.org |

| Onium Salt Systems | R₄N⁺X⁻ / Organoaluminum Diphenolates | Anionic | Living polymerization, narrow molecular weight distribution. acs.org |

| Solid Acid Catalysts | Montmorillonite Clay, Rare Earth Silicate Gels | Cationic | Heterogeneous, non-toxic, easily separable. researchgate.netresearchgate.net |

Mechanistic Aspects of Coordination Catalysis

Coordination polymerization of oxetanes proceeds through a distinct mechanism involving a metal-based active site. While the exact mechanisms can be complex and are not fully elucidated for all systems, a general pathway is the coordination-activation insertion mechanism. rsc.orgarsdcollege.ac.in

The process typically begins with the coordination of the oxetane monomer's oxygen atom to the metal center of the catalyst. This is followed by the ring-opening of the activated monomer and its insertion into the metal-alkyl or metal-alkoxide bond. rsc.orgarsdcollege.ac.in For the triisobutylaluminium (TIBA)–water catalyst system, a complex is formed that acts as a strong acid, initiating polymerization by protonating the oxetane ring, which is then attacked by another monomer. nih.gov

In the case of coordinate anionic polymerization initiated by onium salt/organoaluminum diphenolate systems, an "ate" complex is formed between the salt and the aluminum compound. acs.org This complex initiates the controlled polymerization of oxetane, while the complex alone is not an effective initiator. acs.org The propagation step involves the nucleophilic attack of the aluminate complex on a coordinated oxetane monomer.

Photoinitiated Cationic Polymerization: Induction and Propagation Phenomena

Photoinitiated cationic polymerization is a common method for curing oxetane-containing systems. A key characteristic of the photopolymerization of 3,3-disubstituted oxetanes is the presence of a significant induction period following UV irradiation, after which a very rapid, thermally accelerated polymerization occurs. tandfonline.comresearchgate.net

Induction Period : The induction period is attributed to the slow initiation step. tandfonline.comresearchgate.net Upon irradiation, a photoinitiator (e.g., a diaryliodonium salt) generates a strong Brønsted acid. tandfonline.commdpi.com This acid protonates the oxetane monomer, forming a secondary oxonium ion. This secondary ion then reacts with another oxetane monomer to form a more stable, but less reactive, tertiary oxonium ion. researchgate.netresearchgate.net The accumulation of these stable tertiary oxonium ions, which propagate very slowly at ambient temperature, is the primary reason for the observed induction period. researchgate.netresearchgate.net The thermal stability of hydrogen-bonded complexes between the protonated monomer and the counter-ion also plays a crucial role. researchgate.net

Propagation : The propagation step in cationic ring-opening polymerization is an Sₙ2 attack by a nucleophilic monomer on the active center, which is a tertiary oxonium ion. wikipedia.orgresearchgate.net The reaction proceeds slowly until a sufficient concentration of active species is built up or until heat is applied. tandfonline.comresearchgate.net The basicity of the oxetane's heterocyclic oxygen is higher than that of epoxides, which results in a lower activation energy for the propagation step, allowing the reaction to proceed more easily once initiated. researchgate.net However, this is contrasted by the longer induction period compared to epoxides. researchgate.net The propagation can be dramatically accelerated by increasing the temperature, which destabilizes the long-lived tertiary oxonium ion intermediates and increases the rate of monomer attack. researchgate.netresearchgate.net

Frontal Polymerization Dynamics and Monitoring Techniques

Frontal polymerization is a process where a localized reaction zone propagates through a monomer or mixture, converting it into a polymer. rsc.org For oxetanes, this phenomenon is intimately linked to the chemistry of photoinitiated cationic polymerization. After irradiating a thin film of an oxetane monomer containing a cationic photoinitiator for a period within the induction time, no significant polymerization occurs at room temperature. tandfonline.com However, if a small portion of this irradiated film is heated, a rapid polymerization front is generated, which propagates quickly through the entire sample. tandfonline.comwanfangdata.com.cncapes.gov.br

The dynamics of this process are driven by the exothermic heat of polymerization. The heat generated at the front raises the temperature of the adjacent, pre-activated monomer layer, triggering its rapid polymerization and thus sustaining the front's propagation. tandfonline.com An interesting feature of these systems is that the polymerization is confined only to the areas that were exposed to UV light; the front does not propagate into non-irradiated regions. tandfonline.com

A primary technique for monitoring these fast-moving fronts is optical pyrometry . tandfonline.comwanfangdata.com.cn This method uses a sensitive optical pyrometer to measure the temperature evolution of the exothermic polymerization reaction over time. tandfonline.com It provides a simple and rapid means to characterize the frontal polymerization, allowing for the quantitative determination of crucial parameters like the velocity and temperature of the polymerization front. tandfonline.commdpi.com

Radical Reactions and Decomposition Pathways of trans-2,4-Dimethyloxetanyl Radicals

Beyond polymerization, this compound is involved in radical chemistry, particularly in the context of low-temperature combustion and atmospheric chemistry.

Formation Pathways of Oxetanyl Radicals from Precursors (e.g., QOOH radicals)

Alkyl-substituted oxetanes, such as 2,4-dimethyloxetane (B180638) (DMO), are recognized as significant intermediates formed during the low-temperature autooxidation of alkanes. nih.govresearchgate.net Specifically, DMO is formed from the unimolecular reactions of hydroperoxyalkyl radicals (QOOH). nih.govacs.org During the low-temperature combustion of n-pentane, organic peroxy radicals (ROO•) isomerize via a six-membered transition state to form QOOH radicals. nih.govacs.org The specific precursor to 2,4-dimethyloxetane is the 2-hydroperoxy-pentan-4-yl radical. nih.govacs.org This QOOH radical can then undergo an intramolecular cyclization reaction, leading to the formation of the stable 2,4-dimethyloxetane ring and the elimination of a hydroxyl radical (•OH). rsc.org Because these formation pathways are specific to the radical isomer, the resulting cyclic ethers serve as unambiguous proxies for studying QOOH reaction rates. nih.govacs.org

Unimolecular Decomposition Mechanisms of Stereoisomers

Once formed, the 2,4-dimethyloxetane molecule can undergo H-abstraction to form 2,4-dimethyloxetanyl radicals. These radicals can then decompose via unimolecular reactions, primarily through ring-opening. nih.gov The decomposition pathways and products are dependent on the position of the radical center on the oxetane ring. nih.govosti.gov

Theoretical computations have elucidated the major decomposition channels for different isomers of the 2,4-dimethyloxetanyl radical: nih.govosti.gov

2,4-dimethyloxetan-1-yl radical decomposes primarily to acetaldehyde (B116499) + allyl radical.

2,4-dimethyloxetan-2-yl radical decomposes to propene + acetyl radical.

2,4-dimethyloxetan-3-yl radical decomposes to 3-butenal (B104185) + methyl radical.

An important finding is that while the stereochemistry of the initial radical (syn- vs. anti-) has a dramatic effect on the kinetics of subsequent reactions with O₂, the rates of unimolecular decomposition are similar for both stereoisomers. nih.govacs.org This is because the initial ring-opening step is the rate-determining factor, and during this process, the methyl groups act as spectators, leading to a loss of the initial stereochemistry. nih.gov The kinetics are further complicated by pressure-dependent competition between stepwise reactions and well-skipping reactions, where the system can bypass intermediate wells on the potential energy surface. nih.govacs.org

Table 2: Major Unimolecular Decomposition Products of 2,4-Dimethyloxetanyl Radical Isomers

| Radical Isomer | Primary Decomposition Products | Reference |

| 2,4-dimethyloxetan-1-yl | Acetaldehyde + Allyl radical | nih.govosti.gov |

| 2,4-dimethyloxetan-2-yl | Propene + Acetyl radical | nih.govosti.gov |

| 2,4-dimethyloxetan-3-yl | 3-Butenal + Methyl radical | nih.govosti.gov |

Ring-Opening Scission Pathways

The unimolecular decomposition of this compound radicals proceeds through various ring-opening scission pathways, primarily involving the cleavage of either a carbon-oxygen (C–O) or a carbon-carbon (C–C) bond within the oxetane ring. acs.orgnih.gov The specific pathway and resulting products are highly dependent on the initial site of hydrogen abstraction from the parent molecule, which leads to the formation of different radical isomers. nih.gov

Computational studies have elucidated the potential energy surfaces for these reactions, revealing the barrier heights and product distributions for each radical isomer. acs.orgnih.gov For instance, the primary radical, 2,4-dimethyloxetan-1-yl, predominantly undergoes C–O bond scission followed by β-scission to yield acetaldehyde and an allyl radical. acs.orgnih.gov This is considered the lowest-energy product channel for this isomer. acs.org In contrast, ring-opening via C–C bond scission leads to the formation of vinoxy and propene, which is a minor pathway. acs.org

The tertiary radical, 2,4-dimethyloxetan-2-yl, exhibits different ring-opening behavior. Its decomposition involves a sequence of isomerization steps, ultimately yielding products like acetonyl and ethene, or acetyl and propene through C–C β-scission. acs.orgnih.gov The barrier for ring-opening is notably highest for this tertiary radical. acs.orgnih.gov

The secondary radical, 2,4-dimethyloxetan-3-yl, and its diastereomers primarily undergo C–O bond scission to form the unsaturated alkoxy radical, 2-penten-4-oxy. acs.orgnih.gov This intermediate can then lead to various bimolecular product pairs, with trans-2-butenal and a methyl radical being a significant channel at elevated temperatures. acs.orgnih.gov

It is noteworthy that the ring-opening of the 2,4-dimethyloxetanyl radicals is generally not a highly exothermic process, with the exception of the R2 radical which forms 2-pentanone-4-yl. acs.orgnih.gov

Competition between Ring-Opening and Bimolecular Reactions (e.g., O2 addition)

The addition of O2 to the cyclic ether radicals forms cyclic ether-peroxy adducts. osti.govacs.org These peroxy radicals can then undergo their own set of reactions, including isomerization and decomposition, which can lead to chain-branching pathways. osti.govnih.gov The formation of ketohydroperoxides is a significant outcome of the bimolecular O2 addition step. nih.gov

The relative importance of ring-opening versus O2 addition is influenced by temperature and pressure. The barrier height for ring-opening plays a critical role; for example, the tertiary radical 2,4-dimethyloxetan-2-yl has the highest barrier for ring-opening, which may enhance the likelihood of it undergoing bimolecular reactions with O2. acs.orgnih.gov

Isomerization and Crossover Reactions

The reaction mechanisms of this compound are further complicated by isomerization and crossover reactions. osti.govacs.org Ring-opened radicals can undergo isomerization, leading to different intermediates and final products. For example, the ring-opened radical from the 2,4-dimethyloxetan-1-yl isomer, 2-(vinyloxy)propan-1-yl, has a low-energy pathway to ring-close and form 2-methyltetrahydrofuran-5-yl. acs.orgnih.gov

These "crossover" reactions form connections to species found in other chemical kinetics mechanisms, which can complicate the interpretation of experimental results from the combustion of alkanes like n-pentane. osti.govacs.org For instance, a crossover reaction involving 1-hydroperoxy-4-pentanone-2-yl can produce 2-(hydroperoxymethyl)-3-butanone-1-yl, a ketohydroperoxide derived from iso-pentane. osti.gov The potential energy surfaces reveal accessible channels to various species through these crossover reactions, including pentanonyl isomers. osti.govnih.gov

Influence of Pressure and Temperature on Radical Kinetics

The kinetics of this compound radical reactions are significantly dependent on both pressure and temperature. osti.govosti.gov These parameters influence the competition between different reaction pathways, including unimolecular decomposition and bimolecular reactions. acs.org Master equation modeling has been employed to compute rate coefficients for the unimolecular reactions of 2,4-dimethyloxetanyl radicals over a wide range of pressures (0.01 to 100 atm) and temperatures (300 to 1000 K). osti.govnih.gov

Pressure has a notable effect on "well-skipping" reactions, where a reaction proceeds directly from a reactant to a product without stabilizing in an intermediate well. acs.orgnih.gov At atmospheric pressure, the rates of chemical reactions for all seven peroxy radicals derived from 2,4-dimethyloxetane compete with collisional stabilization, leading to significant well-skipping. osti.gov However, at higher pressures (e.g., 100 atm), well-skipping becomes less significant for most of these radicals. osti.gov The temperature at which well-skipping becomes faster than the stepwise reaction, known as the well-skipping crossover temperature, also shows pressure dependence. acs.orgnih.gov

Temperature affects the branching fractions of different products. For example, for the syn-R1 radical at 1 atm, the branching fraction for the formation of allyl and acetaldehyde from C–O bond scission is dominant across a wide temperature range. acs.org However, the branching fraction for the formation of vinoxy and propene from C–C bond scission increases with temperature. acs.org Similarly, for the R3 radicals, at temperatures above 600 K, the production of 2-butenal and a methyl radical becomes a major pathway. acs.orgnih.gov

The following table presents a summary of the major reaction channels for different 2,4-dimethyloxetanyl radicals at temperatures relevant to n-pentane oxidation. osti.govnih.gov

| Radical Isomer | Major Reaction Channel | Products |

| 2,4-dimethyloxetan-1-yl | Ring-opening | Acetaldehyde + Allyl |

| 2,4-dimethyloxetan-2-yl | Ring-opening | Propene + Acetyl |

| 2,4-dimethyloxetan-3-yl | Ring-opening | 3-Butenal + Methyl or 1-Penten-3-yl-4-ol |

Role of Stereochemistry on Diastereomeric Reactivity and Product Branching Fractions

Stereochemistry plays a crucial role in the reactivity of this compound and its derived radicals, influencing reaction pathways and product yields. osti.gov The trans isomer of 2,4-dimethyloxetane has two diastereomers, syn and anti, based on the relative orientation of the methyl groups. nih.gov Hydrogen abstraction from these diastereomers can lead to five unique radical isomers. nih.gov

While the unimolecular rate coefficients for the ring-opening of the carbon-centered 2,4-dimethyloxetanyl radicals appear to be largely independent of stereochemistry, the subsequent reactions of the resulting peroxy radicals show significant diastereomeric differences. acs.orgnih.gov The stereochemistry of the peroxy radical determines which QOOH (hydroperoxyalkyl) isomerization steps are possible. osti.gov This, in turn, affects the competition between conventional QOOH decomposition pathways (like cyclic ether formation and HO2 elimination) and ring-opening reactions that primarily produce OH radicals. osti.gov

The well-skipping crossover temperatures can also be influenced by stereochemistry. For the R3 pathway leading to penta-2,3-diene-1-yl and water, the crossover temperatures are approximately 20–50 K higher for the syn diastereomer compared to the anti diastereomer over a pressure range of 0.01 to 10 atm. acs.org

The products of unimolecular decomposition of alkyl-substituted cyclic ether peroxy radicals also depend significantly on the stereochemistry of the radicals. nih.gov This highlights the necessity of considering stereoisomers in detailed kinetic mechanisms to accurately model combustion and atmospheric chemistry. acs.org

Ring-Expansion and Cycloaddition Reactions Beyond Polymerization

While ring-opening reactions are a dominant feature of this compound reactivity, ring-expansion and cycloaddition reactions also represent important, albeit less explored, transformation pathways. These reactions can lead to the formation of larger heterocyclic systems. acs.org

Photochemical ring expansion of oxetanes has been demonstrated as a viable method for synthesizing tetrahydrofuran derivatives. researchgate.netrsc.org This process typically involves the reaction of the oxetane with a diazo compound in the presence of light. snnu.edu.cn For example, the reaction of 3,3-dimethyloxetane with α-diazo esters under visible light conditions leads to a ring-expansion reaction. snnu.edu.cn The mechanism is proposed to proceed through the formation of an oxyethylene ylide intermediate, followed by C–O bond cleavage to generate a diradical intermediate which then rearranges to the larger ring. snnu.edu.cn

Computational studies using DFT calculations support a diradical pathway for these ring expansion reactions. rsc.org The stereoselectivity of these reactions can be high, as demonstrated by the diastereoselective ring expansion of 2-phenyloxetane (B1633447) with a chiral diazoester. researchgate.net

Cycloaddition reactions involving oxetanes are less common but can occur. For instance, a [2+2] cycloaddition reaction of a ketene (B1206846) intermediate with an imine can occur, although this is more related to the reactivity of a species generated from a ring-opening precursor rather than the intact oxetane ring itself. snnu.edu.cn

The following table provides a general overview of these reaction types.

| Reaction Type | Reactants | Product Type |

| Ring-Expansion | Oxetane, Diazo compound | Tetrahydrofuran derivative |

| Cycloaddition | In situ generated ketene, Imine | β-lactam |

It is important to note that the study of these reactions for this compound specifically is not as extensively documented as its ring-opening pathways. However, the general principles derived from studies on other substituted oxetanes provide a framework for understanding its potential in these transformations. acs.orgresearchgate.net

Advanced Spectroscopic and Structural Characterization Techniques for Trans 2,4 Dimethyloxetane Systems

Conformational Analysis using High-Resolution Spectroscopy

High-resolution spectroscopy is indispensable for elucidating the conformational preferences of the oxetane (B1205548) ring. The four-membered ring is not planar and undergoes a characteristic "puckering" motion. illinois.edu The introduction of substituents, such as the two methyl groups in a trans configuration, influences the potential energy surface of this motion, leading to preferred conformations that minimize steric interactions.

The puckering of the oxetane ring is a low-frequency vibrational mode, making far-infrared (FIR) spectroscopy an ideal tool for its investigation. azom.com This technique probes the energy levels of large-amplitude molecular motions. For the parent oxetane, electron diffraction studies have shown that the ring is puckered. illinois.edu The substitution pattern in trans-2,4-dimethyloxetane is expected to create a double-well potential for the ring-puckering motion, with the equatorial-equatorial (e,e) conformation being the most stable, minimizing steric hindrance between the methyl groups.

The FIR spectrum would exhibit a series of transitions corresponding to the puckering vibration. Analysis of these transitions allows for the determination of the barrier to planarity and the equilibrium puckering angle of the ring. While a detailed FIR spectrum specifically for this compound is not extensively published, the expected key vibrational regions based on related structures are summarized below.

Table 1: Expected Key Vibrational Modes for this compound This table is illustrative and based on general vibrational frequencies for substituted oxetanes and alkanes.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| C-H Stretch (CH₃, CH₂) | 2880 - 2940 | Stretching vibrations of methyl and methylene (B1212753) C-H bonds. docbrown.info |

| C-H Bend (CH₃, CH₂) | 1365 - 1480 | Bending and deformation of methyl and methylene groups. docbrown.info |

| C-O-C Asymmetric Stretch | ~1000 - 1150 | Asymmetric stretching of the ether linkage in the ring. |

NMR spectroscopy is a powerful, non-destructive technique for determining the connectivity and three-dimensional structure of molecules in solution. For this compound, ¹H and ¹³C NMR provide initial confirmation of the molecular structure, while advanced 2D NMR techniques are used to assign stereochemistry and spatial relationships.

Table 2: ¹H and ¹³C NMR Chemical Shift Data for this compound (Data adapted from Denmark Group, University of Illinois) illinois.edu

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C2/C4 (CH) | 4.72 | 72.8 (Parent Oxetane C2/C4) |

| C3 (CH₂) | 2.28 | 23.1 (Parent Oxetane C3) |

The Nuclear Overhauser Effect (NOE) and its rotating-frame equivalent (ROESY) are premier NMR techniques for establishing through-space proximity between protons within approximately 5 Å. columbia.edu These experiments are crucial for confirming the trans configuration of the methyl groups. In the preferred diequatorial conformation, key NOE/ROESY correlations are expected. For instance, a correlation would be observed between the axial proton on C3 and the methine protons on C2 and C4. Crucially, no NOE correlation would be detected between the protons of the two methyl groups, which are positioned on opposite sides of the ring, thus confirming the trans stereochemistry.

Table 3: Expected NOE/ROESY Correlations for this compound

| Proton(s) 1 | Proton(s) 2 | Expected Correlation | Rationale |

|---|---|---|---|

| H2/H4 (methine) | H3 (axial) | Yes | Protons are on the same face of the ring and spatially close. |

| H2/H4 (methine) | H3 (equatorial) | Weak/No | Protons are further apart. |

| CH₃ at C2 | CH₃ at C4 | No | Protons are on opposite sides of the ring in a trans configuration. |

Total Correlation Spectroscopy (TOCSY) is used to identify entire networks of coupled protons (spin systems). In this compound, a TOCSY experiment would reveal correlations between all protons on the oxetane ring (H2, H3a, H3b, H4), demonstrating that they belong to a single, continuous spin system. It would also show that the methyl protons at C2 are correlated only with the H2 methine proton, and the methyl protons at C4 are correlated only with the H4 methine proton, allowing for unambiguous assignment of the proton signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment

X-ray Crystallographic Analysis for Solid-State Structure and Stereochemistry

X-ray crystallography is the definitive method for determining the precise atomic arrangement of a molecule in the solid state, providing unambiguous proof of stereochemistry and detailed conformational data such as bond lengths, bond angles, and torsional angles. thepharmajournal.com While a specific crystal structure for this compound is not widely reported in foundational literature, analysis of the parent oxetane revealed a puckered ring with a puckering angle of approximately 8.7-10.7°. illinois.edubeilstein-journals.org

An X-ray analysis of this compound would be expected to confirm the trans arrangement of the substituents. Furthermore, it would likely show that the methyl groups occupy diequatorial positions in the puckered ring to minimize steric strain, which is the predicted lowest energy conformation. The analysis would provide exact measurements of the C-C and C-O bond lengths and the C-C-C, C-O-C, and O-C-C bond angles, revealing any distortions induced by the methyl substituents compared to the parent compound.

Time-Resolved Spectroscopy for Reaction Intermediates and Kinetics

This compound is a known intermediate in the low-temperature combustion of fuels like n-pentane. nih.govsemanticscholar.org Understanding its subsequent reactions is critical for developing accurate combustion models. Time-resolved spectroscopic techniques are essential for detecting and characterizing the short-lived radical intermediates formed during these processes and for measuring their reaction kinetics.

Computational studies have detailed the unimolecular reactions of 2,4-dimethyloxetanyl radicals, which are formed via H-abstraction from the parent molecule. semanticscholar.org These radicals can undergo several competing reactions, primarily ring-opening via β-scission. Time-resolved measurements would aim to observe these radical species and their products directly, validating theoretical predictions. For example, the tertiary radical 2,4-dimethyloxetan-2-yl is predicted to decompose primarily to propene and an acetyl radical. semanticscholar.org The secondary radical 2,4-dimethyloxetan-3-yl can lead to products like crotonaldehyde (B89634) and a methyl radical. semanticscholar.org These complex reaction networks, which depend on temperature and pressure, can be unraveled by monitoring the appearance and decay of specific intermediates and products in real-time.

Table 4: Major Unimolecular Reaction Channels of 2,4-Dimethyloxetanyl Radicals (Based on computational findings by Doner et al.) nih.govsemanticscholar.org

| Radical Intermediate | Major Reaction Pathway | Primary Products |

|---|---|---|

| 2,4-dimethyloxetan-1-yl | Ring-opening / β-scission | Acetaldehyde (B116499) + Allyl radical |

| 2,4-dimethyloxetan-2-yl | Ring-opening / β-scission | Propene + Acetyl radical |

Mass Spectrometry Techniques for Mechanistic Studies (e.g., Photoionization Mass Spectrometry)

Photoionization mass spectrometry (PIMS) is a versatile and powerful analytical technique for probing the mechanisms of chemical reactions, particularly those involving reactive intermediates such as radicals and isomers. sandia.gov This "soft" ionization method utilizes single photons, typically in the vacuum ultraviolet (VUV) region, to ionize molecules, minimizing fragmentation and allowing for the selective detection of different species based on their ionization energies. sandia.govnih.gov This selectivity is crucial for identifying and quantifying reactants, intermediates, and products in complex chemical environments, providing deep insights into reaction pathways. sandia.gov

In the context of this compound, PIMS is instrumental in studying its unimolecular and bimolecular reactions, especially in combustion and atmospheric chemistry. For instance, the unimolecular decomposition of radicals derived from 2,4-dimethyloxetane (B180638) (DMO) has been investigated, highlighting the role of PIMS in detecting cyclic ether intermediates. nih.gov The formation of DMO itself is a key indicator of specific reaction pathways in the low-temperature combustion of alkanes like n-pentane. nih.gov

Theoretical studies on the unimolecular reactions of 2,4-dimethyloxetanyl radicals reveal complex potential energy surfaces with multiple competing pathways, including ring-opening, β-scission, and crossover reactions that can lead to the formation of various products. nih.govsemanticscholar.org PIMS can experimentally verify these predicted pathways by detecting the specific radical intermediates and final products. For example, H-abstraction from this compound can form several distinct radicals, each with its own set of decomposition channels. nih.gov

The major decomposition channels for different 2,4-dimethyloxetanyl radicals, as predicted by theoretical calculations and amenable to PIMS verification, are summarized below.

| Radical Species | Major Decomposition Products | Significance |

| 2,4-dimethyloxetan-1-yl | Acetaldehyde + Allyl radical | Provides insight into primary radical decomposition. |

| 2,4-dimethyloxetan-2-yl | Propene + Acetyl radical | Tertiary radical pathway, often with a higher barrier. nih.govsemanticscholar.org |

| 2,4-dimethyloxetan-3-yl | 3-Butenal (B104185) + Methyl radical or 1-Penten-3-ol-4-yl | Secondary radical decomposition with multiple competing pathways. nih.gov |

This table illustrates theoretically predicted major decomposition pathways of 2,4-dimethyloxetanyl radicals, which can be experimentally investigated using photoionization mass spectrometry. nih.gov

By tuning the photon energy, PIMS can distinguish between different isomers, which is critical as the stereochemistry of the methyl groups in syn- and anti-(trans)-2,4-dimethyloxetane leads to different radical structures and subsequent products. nih.gov This capability to provide isomer-resolved data makes PIMS an invaluable tool for building accurate chemical kinetics models for the oxidation of this compound. sandia.govnih.gov

In-situ Monitoring of Reactions (e.g., Real-time FTIR for Polymerization)

The cationic ring-opening polymerization (CROP) of oxetanes is a significant process for producing polyethers with various applications. radtech.org In-situ, real-time monitoring of these polymerization reactions is essential for understanding the kinetics, determining conversion rates, and optimizing reaction conditions. researchgate.netmdpi.com Real-time Fourier Transform Infrared (FTIR) spectroscopy is a widely used and effective technique for this purpose. radtech.orgrsc.org

The principle behind using real-time FTIR to monitor the polymerization of this compound lies in tracking the disappearance of characteristic vibrational bands of the oxetane ring. The oxetane ring exhibits a distinct C-O-C stretching vibration, which is readily identifiable in the infrared spectrum. As the polymerization proceeds, the strained four-membered ring opens to form a linear polyether chain, leading to a decrease in the intensity of this characteristic oxetane band. radtech.orgresearchgate.net

For example, in the UV-initiated cationic polymerization of oxetane monomers, the reaction progress can be monitored by continuously acquiring FTIR spectra. radtech.org A series of spectra recorded over time will show a systematic decrease in the absorbance of the oxetane ring's vibrational modes. The degree of conversion at any given time can be calculated by comparing the peak intensity or area to its initial value. researchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Change During Polymerization |

| Oxetane Ring Breathing/Stretching | ~980 cm⁻¹ | Decrease in intensity |

| C-O-C Ether Linkage (in polymer) | ~1100 cm⁻¹ | Increase in intensity |

This table shows the characteristic FTIR bands used to monitor the cationic ring-opening polymerization of oxetanes. The specific wavenumbers for this compound may vary slightly.

Studies on various oxetane monomers have demonstrated high reactivity, with near-complete conversion often achieved within seconds to minutes under UV irradiation in the presence of a suitable photoinitiator. researchgate.net Real-time FTIR analysis has been crucial in establishing these rapid kinetics. rsc.org The data obtained from such in-situ measurements can be used to determine key kinetic parameters, such as the rate of polymerization. rsc.org

The application of real-time FTIR is not limited to photopolymerization. It can also be employed to monitor thermally initiated polymerization or other reactions involving the ring-opening of this compound. The ability to collect data in real-time under actual reaction conditions provides a dynamic picture of the chemical process, which is far more informative than traditional quenching and post-reaction analysis methods. mdpi.com

Theoretical and Computational Chemistry Studies of Trans 2,4 Dimethyloxetane

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the intricate details of molecular electronic structure and the mechanisms of chemical reactions. For trans-2,4-dimethyloxetane, these studies have largely centered on the reactivity of its radical species, which are important intermediates in combustion chemistry.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

While specific DFT studies focused solely on the reaction mechanisms of the parent this compound are not extensively detailed in the available literature, the principles of DFT are widely applied to understand the reactivity of related cyclic ethers. DFT calculations are a workhorse in computational chemistry for their balance of accuracy and computational cost, making them well-suited for mapping out complex reaction pathways, identifying intermediates, and calculating the geometries and energies of transition states. For substituted oxetanes, DFT would be employed to investigate reactions such as ring-opening, hydrogen abstraction, and reactions with radicals.

Ab Initio Methods for Energy Profiles and Transition States

High-level ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, provide highly accurate energetic and structural information. In the study of radicals derived from 2,4-dimethyloxetane (B180638), sophisticated ab initio methods like coupled-cluster theory have been utilized. nih.gov Specifically, the unimolecular reactions of 2,4-dimethyloxetanyl radicals have been investigated using coupled-cluster methods for stationary-point energy calculations. nih.gov Potential energy surfaces (PES) have been computed at the CCSD(T)-F12/cc-pVTZ-F12 level of theory to map out the complex reaction pathways of these radicals. nih.gov

These calculations reveal the energy profiles for various unimolecular reactions, such as ring-opening and subsequent isomerization and decomposition pathways. For instance, the ring-opening of the tertiary 2,4-dimethyloxetan-2-yl radical leads to various pentanonyl isomers and ultimately to products like acetonyl and ethene, or acetyl and propene. nih.gov The energy barriers for these transformations are critical for understanding the reactivity and product distributions in chemical systems where these radicals are present.

Conformational Analysis and Potential Energy Surfaces (PES) Mapping

The conformational flexibility of the oxetane (B1205548) ring, characterized by a puckering motion, is a key determinant of its physical and chemical properties. Computational methods are essential for mapping the potential energy surface associated with these conformational changes.

Calculation of Conformational Energy Minima and Barriers

As a point of comparison, a spectroscopic and ab initio study of 3,3-dimethyloxetane (B1346095) revealed a double-minimum potential function for the ring-puckering motion with a barrier of 47 cm⁻¹. illinois.edu This indicates that the puckered conformations are the energy minima, separated by a relatively low energy barrier at the planar conformation. For this compound, one would expect a more complex conformational landscape due to the stereochemical relationship between the two methyl groups. The possible conformations would include diequatorial and diaxial arrangements of the methyl groups in the puckered ring, with the diequatorial conformer likely being the more stable due to reduced steric hindrance. The energy difference between these conformers and the barriers to their interconversion would require specific computational studies to be determined accurately.

Characterization of Ring Puckering and Strain Energies

The oxetane ring possesses significant ring strain due to the deviation of its bond angles from the ideal tetrahedral angle. nih.govbeilstein-journals.org The strain energy of the parent oxetane is approximately 25.5 kcal/mol. nih.govbeilstein-journals.org The introduction of methyl substituents can modulate this strain energy. While a specific value for this compound is not reported in the available literature, computational methods such as homodesmotic reactions or the use of group equivalents with ab initio or DFT calculations are standard approaches to quantify the strain energy of cyclic molecules. acs.org

The puckering of the oxetane ring is a mechanism to alleviate some of the torsional strain associated with a planar four-membered ring. The degree of puckering is influenced by the substituents. For instance, X-ray crystallography has shown that substitution can lead to a more puckered conformation to minimize unfavorable eclipsing interactions. acs.org Theoretical calculations are crucial for determining the precise puckering angle and the associated energy landscape. For 3,3-dimethyloxetane, the ring has been shown to be puckered in its equilibrium configuration. illinois.edu A similar puckered conformation is expected for this compound.

Chemical Kinetics Modeling of Reaction Networks

Understanding the kinetics of reactions involving this compound and its derivatives is crucial for applications in areas such as combustion modeling. Computational chemistry plays a vital role in providing the necessary data for building accurate chemical kinetics models.

Rate coefficients for the unimolecular reactions of 2,4-dimethyloxetanyl radicals have been computed using master equation modeling over a range of temperatures (300 to 1000 K) and pressures (0.01 to 100 atm). nih.gov These models are built upon the potential energy surfaces calculated using high-level ab initio methods. The calculations show that the rate coefficients for ring-opening are significantly different for the various radical isomers, with the tertiary 2,4-dimethyloxetanyl radicals exhibiting lower ring-opening rates compared to the primary and secondary radicals. nih.gov

These theoretical kinetics data are essential for developing detailed chemical kinetics mechanisms. For example, in the context of n-pentane combustion, 2,4-dimethyloxetane is an important intermediate, and accurate modeling of its consumption pathways is necessary to correctly predict species profiles. nih.gov The computational studies have revealed complex reaction networks, including crossover reactions and well-skipping reactions, which have a marked pressure dependence. nih.gov These findings highlight the necessity of theoretical calculations for constructing robust and predictive kinetic models for complex chemical systems.

Master Equation Modeling for Pressure and Temperature Dependent Rates

Theoretical studies of this compound (DMO) and its radicals heavily rely on master equation modeling to determine pressure- and temperature-dependent reaction rate coefficients. This approach is crucial for understanding the complex kinetics of DMO, particularly in environments like low-temperature combustion where it is a significant intermediate species. nih.govresearchgate.net

Computational investigations into the unimolecular reactions of 2,4-dimethyloxetanyl radicals employ master equation calculations to compute rate coefficients over a broad range of conditions, typically from 300 to 1000 K and 0.01 to 100 atm. nih.gov The process begins with the exploration of the potential energy surfaces (PES) for the DMO radicals. High-level quantum chemistry methods, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), are used to calculate the electronic energies of stationary points (reactants, transition states, and products) on the PES. nih.govnih.gov These accurate energy calculations are essential inputs for the master equation.

The master equations are then assembled and solved using specialized software like MESS (Master Equation Solver for Multi-Energy Well Reactions). nih.gov These models account for the competition between collisional energy transfer and chemical reaction, which is fundamental to describing pressure-dependent reaction rates. For instance, in the study of 2,4-dimethyloxetanyl radicals, collision parameters were determined and fit to an equation of the form α₀ × (T/300 K)ⁿ to model the energy transfer between the radical and a bath gas (e.g., helium or nitrogen). nih.gov

Uncertainty analysis is often incorporated into these models. By perturbing the calculated barrier heights and well depths (e.g., by ±1.0 kcal/mol for transition states and ±0.5 kcal/mol for wells), researchers can assess the sensitivity of the calculated rate coefficients and branching fractions to potential inaccuracies in the computed energies. nih.govsemanticscholar.org This provides a more robust understanding of the dominant reaction pathways and their rates under various conditions.

Prediction of Rate Coefficients for Unimolecular and Bimolecular Pathways

Master equation modeling provides detailed predictions of rate coefficients for the competing unimolecular and bimolecular pathways of DMO radicals. Following H-abstraction from the parent DMO molecule, several distinct radical isomers are formed, each with its own set of reaction channels. nih.govsemanticscholar.org The primary unimolecular pathway for these radicals is ring-opening, which competes with bimolecular addition of O₂ to form peroxy radicals. nih.govrowansci.com

Computational studies have identified the major unimolecular decomposition products for different 2,4-dimethyloxetanyl radicals across the temperature range relevant to n-pentane oxidation. nih.gov The calculations show that rate coefficients for the ring-opening of tertiary 2,4-dimethyloxetanyl radicals are approximately an order of magnitude lower than those for the primary and secondary radicals. nih.govnih.gov

Key predicted unimolecular pathways include:

2,4-dimethyloxetan-1-yl → acetaldehyde (B116499) + allyl nih.govnih.gov

2,4-dimethyloxetan-2-yl → propene + acetyl nih.govnih.gov

2,4-dimethyloxetan-3-yl → 3-butenal (B104185) + methyl or 1-penten-3-yl-4-ol nih.govnih.govnih.gov

These pathways are significant, with the products acetyl + propene and allyl + acetaldehyde accounting for a large fraction of the yield from their respective radical precursors under specific conditions. researchgate.net The models also reveal the importance of "well-skipping" reactions, where a chemically activated intermediate proceeds to a product before it can be stabilized by collisions. nih.govrowansci.com These reactions show a markedly different pressure dependence compared to thermalized reactions and become more significant at higher temperatures. nih.govuit.no

The competition between these unimolecular ring-opening reactions and bimolecular O₂ addition is critical. The rate coefficients for cyclic ether radical ring-opening are often of the same order of magnitude as O₂ addition, highlighting the necessity of including this competing network of reactions in accurate chemical kinetics models. nih.gov

| Radical Species | Major Unimolecular Products | Notes |

|---|---|---|

| 2,4-dimethyloxetan-1-yl | Acetaldehyde + Allyl | A primary radical pathway. |

| 2,4-dimethyloxetan-2-yl | Propene + Acetyl | A tertiary radical pathway with a lower rate coefficient for ring-opening compared to primary/secondary radicals. nih.govnih.gov |

| 2,4-dimethyloxetan-3-yl | 3-Butenal + Methyl or 1-Penten-3-yl-4-ol | A secondary radical pathway. |

Simulation of Spectroscopic Data for Structural Elucidation (e.g., TDDFT-calculated Electronic Circular Dichroism)

The structural elucidation of chiral molecules like this compound can be significantly aided by the computational simulation of spectroscopic data, particularly chiroptical properties such as Electronic Circular Dichroism (ECD). Time-dependent density functional theory (TDDFT) has emerged as a reliable and widely used tool for predicting ECD spectra. nih.govaip.org This method calculates the electronic excited states of a molecule, allowing for the simulation of the differential absorption of left and right circularly polarized light, which is the basis of ECD. rowansci.com

The process involves first determining the stable conformers of the molecule and their relative populations, as the final calculated spectrum is a Boltzmann-weighted average of the spectra of individual conformers. researchgate.net For each conformer, TDDFT calculations are performed to obtain the excitation energies and rotational strengths of electronic transitions. rowansci.com The resulting data are then used to generate a simulated ECD spectrum, which can be directly compared with experimental measurements to determine the absolute configuration of the chiral center(s).